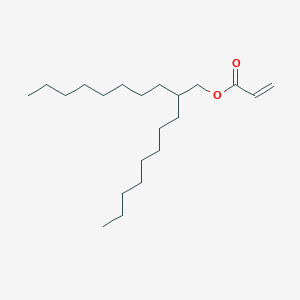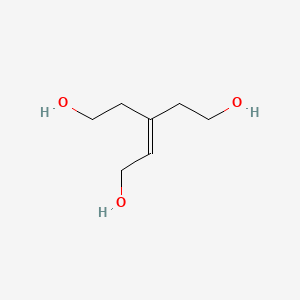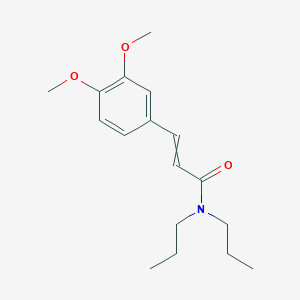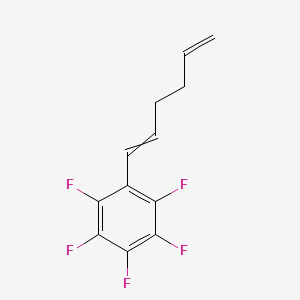![molecular formula C21H24BrF B12574710 1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene CAS No. 586415-62-5](/img/structure/B12574710.png)
1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene is an organic compound that belongs to the class of aryl halides It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a propylcyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method is the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, in solvents such as tetrahydrofuran.
Reduction: Lithium aluminum hydride in ether solvents.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, biphenyl compounds, and reduced hydrocarbons, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules and pharmaceuticals.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and polymers.
Pharmaceuticals: It is explored for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Agrochemicals: The compound is used as an intermediate in the production of agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and fluorine atoms act as electrophilic sites, allowing the compound to form covalent bonds with nucleophiles. This interaction can lead to the formation of various substituted benzene derivatives, which can further participate in biological and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler aryl halide with similar reactivity but lacking the propylcyclohexyl group.
1-Bromo-4-chloro-2-fluorobenzene: Another polyhalo substituted benzene with different halogen atoms, leading to varied reactivity and applications.
1-Bromo-4-(trans-4-propylcyclohexyl)benzene: Similar in structure but without the fluorine atom, affecting its chemical properties and reactivity.
Uniqueness
1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene is unique due to the presence of both bromine and fluorine atoms along with a propylcyclohexyl group
Propriétés
Numéro CAS |
586415-62-5 |
|---|---|
Formule moléculaire |
C21H24BrF |
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
1-bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C21H24BrF/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-13-20(22)21(23)14-19/h8-16H,2-7H2,1H3 |
Clé InChI |
LGQFDZCLQXQITE-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride](/img/structure/B12574648.png)
![N,N'-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N'-(4-cyanophenyl)urea]](/img/structure/B12574652.png)

![2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B12574665.png)

![2-(1,2,6,7-Tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine;hydrochloride](/img/structure/B12574674.png)
![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)

![Phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester](/img/structure/B12574693.png)
![2,2'-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid](/img/structure/B12574698.png)
![diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B12574701.png)
